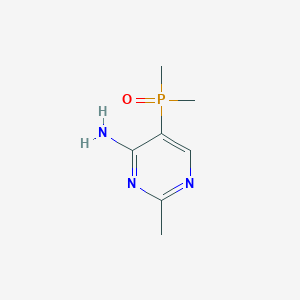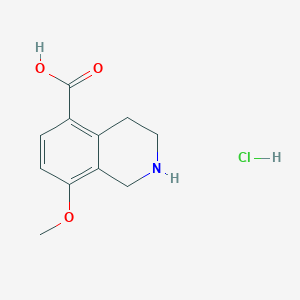![molecular formula C10H9BrN2O2 B2796913 Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate CAS No. 2091528-24-2](/img/structure/B2796913.png)
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The abnormal activation of FGFR signaling pathways is associated with various cancers, including breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer. Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate and its derivatives have been investigated as potent FGFR inhibitors . Compound 4h, for instance, exhibited significant FGFR inhibitory activity against FGFR1–4 isoforms, making it a promising lead compound for further optimization. These inhibitors hold potential for cancer therapy by targeting the FGFR signaling pathway.
Antiproliferative Activity
Researchers have explored the antiproliferative effects of pyrrolo[3,2-b]pyridine derivatives. These compounds, including Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, may find applications in disorders involving elevated plasma blood glucose, such as type 1 diabetes, diabetes related to obesity, diabetic dyslipidemia, and cardiovascular diseases .
Other Targets Research
Apart from FGFR inhibition, this scaffold has been used in other target research. For instance, it has been investigated as a potential inhibitor of human neutrophil elastase (HNE) . Further studies may reveal additional applications beyond FGFR inhibition.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play crucial roles in various biological processes, including organ development, cell proliferation, and migration .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling . Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is believed to inhibit this process, thereby preventing the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in regulating various cellular processes, such as cell proliferation and migration . Therefore, the inhibition of FGFRs can potentially disrupt these processes.
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and facilitate its distribution throughout the body.
Result of Action
In vitro studies have shown that Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can inhibit the proliferation of certain cancer cells and induce apoptosis . It has also been observed to significantly inhibit the migration and invasion of these cells .
Action Environment
The action of Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH . .
Eigenschaften
IUPAC Name |
ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-4-3-7-9(13-8)6(11)5-12-7/h3-5,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNXRXNBTJCJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)NC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([3,3'-bipyridin]-5-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2796832.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2796835.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2796837.png)


![9-benzyl-3-(4-bromobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2796843.png)


![5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2796849.png)
![5-Chloro-6-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2796850.png)

